molecular formula C19H18Cl2N4O B4090259 5-(3,4-Dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

5-(3,4-Dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4090259
M. Wt: 389.3 g/mol
InChI Key: YOHOXIAXOLRZCY-UHFFFAOYSA-N
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Description

The compound “5-(3,4-dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been found to exhibit significant biological activities. For instance, some derivatives have shown anti-proliferative efficacy against gastric cancer cell lines . They have also been used as fluorescence probes for the specific detection of Fe 3+ ions .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves a one-pot three-component reaction . For instance, a series of these compounds was synthesized via the reactions of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using 1D and 2D NMR spectroscopy and X-ray crystallography . The structure of the compound can also be determined by high-resolution mass spectra .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can be complex. For instance, depending on the triazole precursor, only one regioisomer may result . These structural surrogates can be unambiguously differentiated by indirectly measuring their (15)N chemical shifts by (1)H-(15)N HMBC experiments .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be influenced by their specific substitutions . For instance, the low solubility of some compounds may be due to a strong crystal lattice .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific derivative. Some compounds have been found to exhibit anti-proliferative activity via increasing ROS level and inducing autophagy, thus leading to apoptosis of gastric cancer cells .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines can depend on their specific biological activities. For example, some compounds have shown excellent selectivity over non-tumoural cell lines, suggesting a high safety index .

Future Directions

The future directions for the research on [1,2,4]triazolo[1,5-a]pyrimidines could involve further development of lead compounds for therapy via specific pathways . Additionally, these compounds could be used to improve the development of new sensitive and specific fluorescent sensors .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O/c1-2-26-18-6-4-3-5-13(18)17-10-16(24-19-22-11-23-25(17)19)12-7-8-14(20)15(21)9-12/h3-9,11,16-17H,2,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHOXIAXOLRZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(NC3=NC=NN23)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,4-Dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(3,4-Dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
5-(3,4-Dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
5-(3,4-Dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
5-(3,4-Dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
5-(3,4-Dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

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